Cas no 54334-04-2 (4beta-Hydroxywithanolide E)

4beta-Hydroxywithanolide E Chemical and Physical Properties
Names and Identifiers
-
- Ergosta-2,24-dien-26-oic Acid, 5,6-epoxy-4,14,17,20,22-pentahydroxy-1-oxo-, .δ.-lactone
- 4β-Hydroxywithanolide E
- 4beta-Hydroxywithanolide E
- 4-beta-Hydroxywithanolide E
- Withanolide E, 4-beta-hydroxy-
- NSC212509
- 4beta-hydroxywithanolide
- 4.beta.-Hydroxywithanolide E
- WITHANOLIDE E, 4-B-HYDROXY-
- NCI60_001790
- 4-beta-Hydroxy-Withanolide E
- 15-[1-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
- PD124679
- 4b-Hydroxywithanolide E
- 5,6b-Epoxy-4b,14a,17b,20S-tetrahydroxy-1-oxo-5b,22R-witha-2,24-dienolide
- 4-B-HYDROXY-WITHANOLIDE E
- Neuro_000111
- LMST01160010
- 15-[1-(4,5-dimethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0^{2,7}.0^{7,9}.0^{12,16}]octadec-4-en-3-one
- BDBM50480318
- 4beta-Hydroxywithanolide E, NSC 212509
- 54334-04-2
- CHEBI:176191
- Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-4,14,17,20,22-pentahydroxy-1-oxo-, delta-lactone, (4-beta,5-beta,6-beta,17-alpha,22R)-
- DTXSID701314108
- 4
- Ergosta-2, 5,6-epoxy-4,14,17,20,22-pentahydroxy-1-oxo-, .delta.-lactone, (4.beta.,5.beta.,6.beta.,17.alpha.,22R)-
- A-Hydroxywithanolide E
- 5,6-Epoxy-4,14,17,20,22-pentahydroxy-1-oxoergosta-2,24-dien-26-oic acid delta-lactone
- Ergosta-2, 5,6-epoxy-4,14,17,20,22-pentahydroxy-1-oxo-, .delta.-lactone
- CHEMBL502563
- AKOS040761159
- NSC 212509
- 5beta,6beta-epoxy-4beta,14,17alpha,20,22R-pentahydroxy-1-oxo-ergosta-2,24-dien-26-oic acid, -lactone
- NSC-212509
- (1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
- PD124678
- 4I(2)-Hydroxywithanolide E
- DA-49763
- (1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-((1S)-1-((2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl)-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo(9.7.0.02,7.07,9.012,16)octadec-4-en-3-one
-
- Inchi: 1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1
- InChI Key: UPBUGICUKQIKTJ-KABTZXSUSA-N
- SMILES: O1[C@]2([H])C([H])([H])[C@]3([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@]([C@](C([H])([H])[H])([C@@]5([H])C([H])([H])C(C([H])([H])[H])=C(C([H])([H])[H])C(=O)O5)O[H])(C([H])([H])C([H])([H])[C@@]34O[H])O[H])[C@]3(C(C([H])=C([H])[C@@]([H])([C@]132)O[H])=O)C([H])([H])[H]
Computed Properties
- Exact Mass: 502.25700
- Monoisotopic Mass: 502.25666817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 2
- Complexity: 1130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 137
- XLogP3: 0.6
Experimental Properties
- Color/Form: Powder
- Density: 1.4±0.1 g/cm3
- Boiling Point: 728.3±60.0 °C at 760 mmHg
- Flash Point: 242.1±26.4 °C
- PSA: 136.82000
- LogP: 1.72520
- Vapor Pressure: 0.0±5.4 mmHg at 25°C
4beta-Hydroxywithanolide E Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
4beta-Hydroxywithanolide E Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74950-250mg |
4β-Hydroxywithanolide E |
54334-04-2 | 98% | 250mg |
¥437.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74950-1g |
4β-Hydroxywithanolide E |
54334-04-2 | 98% | 1g |
¥1467.00 | 2022-04-26 | |
Cooke Chemical | M3082035-5mg |
4β-HydroxywithanolideE |
54334-04-2 | 98% | 5mg |
RMB 2432.00 | 2025-02-21 | |
TargetMol Chemicals | TN3070-5 mg |
4beta-Hydroxywithanolide E |
54334-04-2 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3070-5mg |
4beta-Hydroxywithanolide E |
54334-04-2 | 98% | 5mg |
¥ 4040 | 2023-09-15 | |
1PlusChem | 1P01LJFG-1mg |
5β,6β-epoxy-4β,14,17α,20,22R-pentahydroxy-1-oxo-ergosta-2,24-dien-26-oic acid, ẟ-lactone |
54334-04-2 | ≥95% | 1mg |
$911.00 | 2024-04-30 | |
TargetMol Chemicals | TN3070-1mg |
4beta-Hydroxywithanolide E |
54334-04-2 | 1mg |
¥ 13300 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H30430-5 mg |
4β-Hydroxywithanolide E |
54334-04-2 | 5mg |
¥5120.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3070-1 mg |
4beta-Hydroxywithanolide E |
54334-04-2 | 1mg |
¥2595.00 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74950-500mg |
4β-Hydroxywithanolide E |
54334-04-2 | 98% | 500mg |
¥831.00 | 2022-04-26 |
4beta-Hydroxywithanolide E Related Literature
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Withanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Withanolides and derivatives
Additional information on 4beta-Hydroxywithanolide E
Introduction to 4beta-Hydroxywithanolide E (CAS No. 54334-04-2)
4beta-Hydroxywithanolide E (CAS No. 54334-04-2) is a naturally occurring withanolide, a class of steroidal lactones found in plants of the Solanaceae family, particularly in the genus Withania. This compound has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This introduction aims to provide a comprehensive overview of 4beta-Hydroxywithanolide E, including its chemical structure, biosynthesis, pharmacological properties, and recent research findings.
Chemical Structure and Biosynthesis
4beta-Hydroxywithanolide E is a complex molecule characterized by a steroidal skeleton with a C-28 lactone ring and various functional groups, including hydroxyl groups. The presence of these functional groups contributes to its unique biological activities. The biosynthesis of 4beta-Hydroxywithanolide E involves a series of enzymatic reactions, starting from the mevalonate pathway and leading to the formation of the steroidal core. Subsequent modifications, such as hydroxylation and lactonization, result in the final structure of the compound.
Pharmacological Properties
4beta-Hydroxywithanolide E exhibits a wide range of pharmacological activities, making it a promising candidate for various therapeutic applications. One of its most notable properties is its anti-inflammatory activity. Studies have shown that 4beta-Hydroxywithanolide E can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models. Additionally, it has been reported to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Beyond its anti-inflammatory and antioxidant activities, 4beta-Hydroxywithanolide E has also been investigated for its neuroprotective effects. Research suggests that it can protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, studies have demonstrated that 4beta-Hydroxywithanolide E can enhance cognitive function and improve memory retention in animal models.
Clinical Applications and Research Findings
The potential clinical applications of 4beta-Hydroxywithanolide E are being actively explored in various preclinical and clinical studies. One area of significant interest is its use in the management of chronic inflammatory conditions such as arthritis. Preclinical studies have shown that 4beta-Hydroxywithanolide E can effectively reduce joint inflammation and improve mobility in animal models of arthritis. These findings have paved the way for further clinical trials to evaluate its efficacy in human patients.
In addition to its anti-inflammatory properties, recent research has also focused on the potential use of 4beta-Hydroxywithanolide E in cancer therapy. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism underlying these effects is thought to involve the modulation of signaling pathways involved in cell proliferation and survival.
Safety and Toxicology
The safety profile of 4beta-Hydroxywithanolide E is an important consideration for its potential therapeutic applications. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully understand its safety profile, particularly in long-term use.
FUTURE DIRECTIONS AND CONCLUSIONS
The growing body of research on 4beta-Hydroxywithanolide E highlights its potential as a valuable therapeutic agent for various diseases. Ongoing studies are focused on elucidating the molecular mechanisms underlying its biological activities and optimizing its delivery methods for clinical use. As more data becomes available, it is likely that new applications for this compound will be discovered, further expanding its therapeutic potential.
54334-04-2 (4beta-Hydroxywithanolide E) Related Products
- 32911-62-9(Withanolide A)
- 30655-48-2(Ergosta-2,24-dien-26-oicacid, 5,6-epoxy-4,20,22-trihydroxy-1-oxo-, d-lactone, (4b,5b,6b,22R)-)
- 5119-48-2(Withaferin A)
- 56973-41-2(Ergosta-2,24-dien-26-oicacid, 6,7-epoxy-5,22-dihydroxy-1-oxo-, d-lactone, (5a,6a,7a,22R)-)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)



